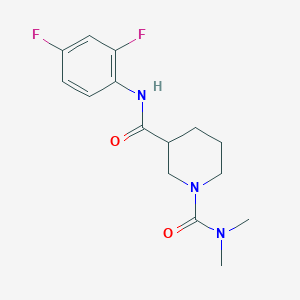![molecular formula C16H21N5 B5303519 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile](/img/structure/B5303519.png)
3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile, also known as AZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. AZP belongs to the class of hydrazones and has been studied extensively for its biological activities.
Wirkmechanismus
The mechanism of action of 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile involves the inhibition of COX-2 and LOX enzymes, which leads to the suppression of inflammation and cancer progression. 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has also been shown to induce apoptosis (cell death) in cancer cells, which further enhances its anti-cancer activity.
Biochemical and Physiological Effects:
3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has also been shown to reduce the levels of oxidative stress markers, which are associated with various diseases such as cancer, diabetes, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile also has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile. Some of the potential areas of research include the development of novel 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile derivatives with enhanced bioactivity and pharmacokinetic properties. Another area of research could be the investigation of the molecular targets of 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile and its derivatives to gain a better understanding of its mechanism of action. Additionally, the potential applications of 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders could be explored further.
Synthesemethoden
3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile can be synthesized through a multi-step reaction involving the condensation of 4-methylbenzohydrazide with 6-bromo-1-hexanone, followed by the reaction with malononitrile and subsequent cyclization to form the final product. The synthesis of 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has been studied for its potential applications in various fields of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-cancer activities. 3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and cancer progression.
Eigenschaften
IUPAC Name |
(1Z)-2-(azepan-1-yl)-2-imino-N-(4-methylanilino)ethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-13-6-8-14(9-7-13)19-20-15(12-17)16(18)21-10-4-2-3-5-11-21/h6-9,18-19H,2-5,10-11H2,1H3/b18-16?,20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMPACHMHMQLTD-NAJJLZLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C#N)\C(=N)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(azepan-1-yl)-2-imino-N-(4-methylanilino)ethanimidoyl cyanide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)methyl]phenol 2-butenedioate (salt)](/img/structure/B5303437.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(9H-purin-6-yl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5303438.png)
![N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B5303446.png)
![3-{2-[isopropyl(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303451.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5303456.png)

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303471.png)

![5-[(5-bromo-2-furyl)methylene]-3-(2-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303481.png)
![N-cyclobutyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303492.png)
![2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-5-nitro-4,6-pyrimidinediol](/img/structure/B5303506.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-pyrazin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303507.png)
![N-{2-[(4-iodobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5303513.png)
